Sudan III

Catalog No.
S544081
CAS No.
85-86-9
M.F
C22H16N4O
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan III

CAS Number

85-86-9

Product Name

Sudan III

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H

InChI Key

FHNINJWBTRXEBC-UHFFFAOYSA-N

SMILES

OC1=CC=C2C=CC=CC2=C1/N=N/C3=CC=C(/N=N/C4=CC=CC=C4)C=C3

Solubility

Soluble in DMSO

Synonyms

C.I. Solvent Red 23; Sudan III; D & C Red #17; BRN 0931185; Red No. 225; Tetrazobenzene-beta-naphthol; Toney Red; Scarlet B Fat Soluble;

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Description

The exact mass of the compound Sudan III is 352.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of naphthols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Sudan III in Histology

Sudan III is a vital tool in histological staining, particularly for visualizing lipids in tissues. Its lipophilic (fat-loving) properties allow it to selectively stain triglycerides and other neutral fats within cells. This makes it especially useful for studying tissues rich in fat, such as adipose tissue, adrenal glands, and liver.()

  • Identifying Triglyceride Accumulation: Researchers can leverage Sudan III staining to identify and quantify the accumulation of triglycerides within cells. This is valuable in studies on obesity, fatty liver disease, and other conditions associated with abnormal fat metabolism. ()
  • Differentiating Lipid Types: While Sudan III primarily stains neutral fats, it can also stain some phospholipids and cholesterol esters under specific conditions. By combining Sudan III with other histological stains, researchers can gain a more comprehensive understanding of the different types of lipids present within a tissue sample. ()

Sudan III beyond Histology

The applications of Sudan III extend beyond the realm of histology. Its unique properties make it an attractive candidate for various scientific research endeavors:

  • Sensor Development: Sudan III's chemical structure allows it to interact with specific molecules through hydrogen bonding. Researchers are exploring its potential in developing optical sensors for detecting environmental pollutants or gases like carbon dioxide and sulfur dioxide. ()
  • Material Science: The chromophoric properties of Sudan III, meaning it absorbs light of certain wavelengths, make it a potential candidate for developing new photonic or optical materials. Researchers are investigating its use in designing optical sensors or other light-based technologies. ()

Sudan III is a lysochrome (fat-soluble dye) belonging to the diazo dye family, chemically represented as C22H16N4O. It is structurally related to azobenzene and is characterized by its reddish-brown crystalline form. This compound is primarily utilized for staining lipids, triglycerides, and lipoproteins in biological samples. Its solubility in nonpolar solvents makes it an effective agent for identifying and quantifying fats in various contexts, including medical diagnostics and research applications .

Sudan III's primary mechanism of action in scientific research lies in its fat solubility. Due to this property, Sudan III selectively stains neutral lipids (triglycerides) within tissues []. This staining allows researchers to visualize and identify fat distribution and accumulation in biological samples, particularly in frozen tissue sections [].

Sudan III exhibits specific chemical behaviors when interacting with lipids. It binds selectively to nonpolar substances, producing a red coloration that indicates the presence of triglycerides. In laboratory settings, Sudan III can be used in tests to diagnose conditions like steatorrhea, where excess fat is present in feces. The staining process involves dissolving a sample in saline, adding acetic acid to hydrolyze insoluble salts of fatty acids, and then applying Sudan III to visualize lipid content .

Additionally, Sudan III undergoes color changes when exposed to certain reagents. For instance, it shifts from orange to blue upon contact with concentrated sulfuric acid, indicating its potential for use in chemical analysis .

The synthesis of Sudan III typically involves the diazotization of an aromatic amine followed by coupling with naphthol. The general steps include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to yield Sudan III.

This method allows for the production of high-purity dye suitable for various applications .

Sudan III has diverse applications across several fields:

  • Biological Staining: Used extensively for staining lipids in histological samples.
  • Fuel Dyeing: Mandated by regulatory bodies like the Internal Revenue Service and the Environmental Protection Agency in the United States to mark low-taxed heating oil and high-sulfur fuels.
  • Diagnostic Testing: Employed in clinical settings to assess fat content in fecal samples as part of steatorrhea diagnosis .

Research indicates that Sudan III can interact with various chiral surfactants, leading to changes in its optical properties. For instance, it has been shown to exhibit induced circular dichroism when solubilized in aqueous micellar solutions of chiral surfactants . Additionally, studies have highlighted its potential toxicological effects, including lipoic peroxidation and protein oxidation, raising concerns about its long-term biological impact .

Sudan III shares similarities with several other dyes used for lipid staining and analysis. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMain UseUnique Features
Sudan IAzo dyeLipid stainingLess commonly used; more toxic
Sudan IVAzo dyeLipid stainingMore soluble than Sudan III
Oil Red OAzo dyeLipid stainingPreferred over Sudan III for some applications due to better solubility
Sudan Black BAzo dyeLipid stainingStains both lipids and proteins

Sudan III is particularly noted for its specificity towards triglycerides and its application as a fuel dye, which differentiates it from other similar compounds . Its unique properties make it valuable not only in biological research but also in industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline]

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

352.13241115 g/mol

Monoisotopic Mass

352.13241115 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

195.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ND733RX3JN

GHS Hazard Statements

Aggregated GHS information provided by 250 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 174 of 250 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 76 of 250 companies with hazard statement code(s):;
H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (43.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (55.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85-86-9

Wikipedia

Sudan_III

Use Classification

Fragrance Ingredients
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Jang Y, Lee J, Chung H. A Simple Colorimetric Method to Quantify Total Fecal Oil Using Oil-soluble Dyes in Laboratory Animals and Its Correlation with Liquid Chromatography-Mass Spectrometry Analysis. Anal Sci. 2018;34(5):623-626. doi: 10.2116/analsci.17N034. PubMed PMID: 29743437.
2: Gasparin FRS, Carreño FO, Mewes JM, Gilglioni EH, Pagadigorria CLS, Natali MRM, Utsunomiya KS, Constantin RP, Ouchida AT, Curti C, Gaemers IC, Elferink RPJO, Constantin J, Ishii-Iwamoto EL. Sex differences in the development of hepatic steatosis in cafeteria diet-induced obesity in young mice. Biochim Biophys Acta. 2018 Jul;1864(7):2495-2509. doi: 10.1016/j.bbadis.2018.04.004. Epub 2018 Apr 10. PubMed PMID: 29653185.
3: Asano N, Hampel U, Garreis F, Schröder A, Schicht M, Hammer CM, Paulsen F. Differentiation Patterns of Immortalized Human Meibomian Gland Epithelial Cells in Three-Dimensional Culture. Invest Ophthalmol Vis Sci. 2018 Mar 1;59(3):1343-1353. doi: 10.1167/iovs.17-23266. PubMed PMID: 29625457.
4: Song YZ, Zhang XX, Liu JJ, Fang F, Wu ZY. Electrokinetic stacking of electrically neutral analytes with paper-based analytical device. Talanta. 2018 May 15;182:247-252. doi: 10.1016/j.talanta.2018.01.090. Epub 2018 Feb 2. PubMed PMID: 29501148.
5: Wu M, Li P, Zhu Q, Wu M, Li H, Lu F. Functional paper-based SERS substrate for rapid and sensitive detection of Sudan dyes in herbal medicine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 5;196:110-116. doi: 10.1016/j.saa.2018.02.014. Epub 2018 Feb 6. PubMed PMID: 29438940.
6: Ju J, Huang Q, Sun J, Jin Y, Ma W, Song X, Sun H, Wang W. Correlation between PPAR-α methylation level in peripheral blood and inflammatory factors of NAFLD patients with DM. Exp Ther Med. 2018 Feb;15(2):1474-1478. doi: 10.3892/etm.2017.5530. Epub 2017 Nov 21. PubMed PMID: 29434731; PubMed Central PMCID: PMC5774500.
7: Farahzadi R, Fathi E, Mesbah-Namin SA, Zarghami N. Zinc sulfate contributes to promote telomere length extension via increasing telomerase gene expression, telomerase activity and change in the TERT gene promoter CpG island methylation status of human adipose-derived mesenchymal stem cells. PLoS One. 2017 Nov 16;12(11):e0188052. doi: 10.1371/journal.pone.0188052. eCollection 2017. PubMed PMID: 29145503; PubMed Central PMCID: PMC5690675.
8: Bazregar M, Rajabi M, Yamini Y, Arghavani-Beydokhti S, Asghari A. Centrifugeless dispersive liquid-liquid microextraction based on salting-out phenomenon followed by high performance liquid chromatography for determination of Sudan dyes in different species. Food Chem. 2018 Apr 1;244:1-6. doi: 10.1016/j.foodchem.2017.10.006. Epub 2017 Oct 4. PubMed PMID: 29120756.
9: Liu X, Qi X, Zhang L. 3D hierarchical magnetic hollow sphere-like CuFe(2)O(4) combined with HPLC for the simultaneous determination of Sudan I-IV dyes in preserved bean curd. Food Chem. 2018 Feb 15;241:268-274. doi: 10.1016/j.foodchem.2017.08.113. Epub 2017 Sep 1. PubMed PMID: 28958528.
10: Kaplas T, Matikainen A, Nuutinen T, Suvanto S, Vahimaa P, Svirko Y. Scalable fabrication of the graphitic substrates for graphene-enhanced Raman spectroscopy. Sci Rep. 2017 Aug 17;7(1):8561. doi: 10.1038/s41598-017-09308-9. PubMed PMID: 28819192; PubMed Central PMCID: PMC5561221.
11: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.
12: Li Y, Wang A, Bai Y, Wang S. Acriflavine-immobilized eggshell membrane as a new solid-state biosensor for Sudan I-IV detection based on fluorescence resonance energy transfer. Food Chem. 2017 Dec 15;237:966-973. doi: 10.1016/j.foodchem.2017.06.050. Epub 2017 Jun 8. PubMed PMID: 28764093.
13: Du SH, Zhang F, Yu YG, Chen CX, Wang HJ, Li DR. Sudden infant death from neonate carnitine palmitoyl transferase II deficiency. Forensic Sci Int. 2017 Sep;278:e41-e44. doi: 10.1016/j.forsciint.2017.06.020. Epub 2017 Jun 27. PubMed PMID: 28739175.
14: Bentahir Y, Elmarhoum S, Salghi R, Algarra M, Ríos A, Zougagh M. Dispersed synthesis of uniform Fe3O4 magnetic nanoparticles via in situ decomposition of iron precursor along cotton fibre for Sudan dyes analysis in food samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1853-1862. doi: 10.1080/19440049.2017.1357840. Epub 2017 Aug 8. PubMed PMID: 28722538.
15: Kumar P, Sakla R, Ghosh A, Jose DA. Reversible Colorimetric Sensor for Moisture Detection in Organic Solvents and Application in Inkless Writing. ACS Appl Mater Interfaces. 2017 Aug 2;9(30):25600-25605. doi: 10.1021/acsami.7b05335. Epub 2017 Jul 18. PubMed PMID: 28685565.
16: Weisz A, James IC, Tae CJ, Ridge CD, Ito Y. Determination of Sudan I and a newly synthesized Sudan III positional isomer in the color additive D&C Red No. 17 using high-performance liquid chromatography. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1831-1841. doi: 10.1080/19440049.2017.1347285. Epub 2017 Jul 12. PubMed PMID: 28665764.
17: Camargo RDS, Puccini C, Forti LC, de Matos CAO. Allogrooming, Self-Grooming, and Touching Behavior: Contamination Routes of Leaf-Cutting Ant Workers Using a Fat-Soluble Tracer Dye. Insects. 2017 Jun 9;8(2). pii: E59. doi: 10.3390/insects8020059. PubMed PMID: 28598375; PubMed Central PMCID: PMC5492073.
18: Wang T, Teng S, Zhang Y, Wang F, Ding H, Guo L. Role of mesenchymal stem cells on differentiation in steroid-induced avascular necrosis of the femoral head. Exp Ther Med. 2017 Feb;13(2):669-675. doi: 10.3892/etm.2016.3991. Epub 2016 Dec 22. PubMed PMID: 28352349; PubMed Central PMCID: PMC5348717.
19: Teng Y, Zhou Q. Adsorption behavior of Sudan I-IV on a coastal soil and their forecasted biogeochemical cycles. Environ Sci Pollut Res Int. 2017 Apr;24(11):10749-10758. doi: 10.1007/s11356-017-8723-0. Epub 2017 Mar 11. PubMed PMID: 28285350.
20: Benmassaoud Y, Villaseñor MJ, Salghi R, Jodeh S, Algarra M, Zougagh M, Ríos Á. Magnetic/non-magnetic argan press cake nanocellulose for the selective extraction of sudan dyes in food samples prior to the determination by capillary liquid chromatograpy. Talanta. 2017 May 1;166:63-69. doi: 10.1016/j.talanta.2017.01.041. Epub 2017 Jan 14. PubMed PMID: 28213259.

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